2,2'-Dinitrobiphenyl
Overview
Description
2,2’-Dinitrobiphenyl is an organic compound with the molecular formula C12H8N2O4. It consists of two benzene rings connected by a single bond, with nitro groups (-NO2) attached to the 2 and 2’ positions of the biphenyl structure . This compound is known for its yellow crystalline appearance and is used in various chemical and industrial applications.
Mechanism of Action
Target of Action
This compound is a biphenyl substituted with nitro groups at the 2- and 2’-positions
Mode of Action
These intermediates may interact with cellular components, leading to various biological effects .
Biochemical Pathways
This can cause oxidative stress, affecting various biochemical pathways .
Pharmacokinetics
The compound’s molecular weight is 244.2029
Result of Action
Nitroaromatic compounds can cause oxidative stress, which can lead to cell damage and potentially cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’-Dinitrobiphenyl. For example, the electroreduction of 2,2’-dinitrobiphenyl has been studied in anionic, cationic, and nonionic micellar solutions . Additionally, the presence of black carbons produced at pyrolysis temperature of 250–900°C has been shown to increase the reduction rate constants of 2,2’-dinitrobiphenyl .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2’-Dinitrobiphenyl can be synthesized through several methods, including the Ullmann coupling reaction. One common method involves the reaction of o-chloronitrobenzene with copper bronze in the presence of dry sand at temperatures between 215-225°C . The reaction mixture is then processed to isolate and purify the product.
Industrial Production Methods: In industrial settings, the Ullmann coupling reaction is often employed due to its efficiency and scalability. The reaction conditions are carefully controlled to optimize yield and purity. The product is typically recrystallized from ethanol to obtain pure yellow crystals .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Dinitrobiphenyl undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Major Products:
Reduction: The major product is 2,2’-diamino biphenyl.
Substitution: Depending on the substituent introduced, various derivatives of biphenyl can be obtained.
Scientific Research Applications
2,2’-Dinitrobiphenyl has several applications in scientific research:
Comparison with Similar Compounds
- 2,4-Dinitrobiphenyl
- 4,4’-Dinitrobiphenyl
- 2,2’-Diaminobiphenyl
Comparison: 2,2’-Dinitrobiphenyl is unique due to the specific positioning of the nitro groups, which influences its chemical reactivity and physical properties. Compared to 2,4-Dinitrobiphenyl and 4,4’-Dinitrobiphenyl, the 2,2’ configuration provides distinct steric and electronic effects, making it suitable for specific applications in synthesis and research .
Properties
IUPAC Name |
1-nitro-2-(2-nitrophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-13(16)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(17)18/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFJHDNFUMKVIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40179103 | |
Record name | 2,2'-Dinitrobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40179103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2436-96-6 | |
Record name | 2,2′-Dinitrobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2436-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-Dinitrobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002436966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-Dinitrobiphenyl | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13356 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2'-Dinitrobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40179103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-dinitrobiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.669 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2'-DINITROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SLW94EVQ4P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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